molecular formula C9H12F2N4O2 B3003806 [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone CAS No. 2226033-89-0

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone

Cat. No.: B3003806
CAS No.: 2226033-89-0
M. Wt: 246.218
InChI Key: PEQMMWKSLWFKLV-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles are a class of organic compounds that have been used extensively in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

5-Amino-pyrazoles can be synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential . Pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Physical and Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Mechanism of Action

While the specific mechanism of action for “[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone” is not available, some 5-amino-pyrazoles have been found to be inhibitors of certain enzymes. For example, a certain 5-amino-pyrazole compound has been found to be a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Future Directions

The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O2/c10-9(11)15-6(5-7(12)13-15)8(16)14-1-3-17-4-2-14/h5,9H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMMWKSLWFKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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